2-cyclopropyl-2-ethoxyacetaldehyde
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Overview
Description
2-cyclopropyl-2-ethoxyacetaldehyde is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group, an ethoxy group, and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-ethoxyacetaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ethyl formate in the presence of a base, such as sodium ethoxide, to yield the desired aldehyde . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2-ethoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 2-cyclopropyl-2-ethoxyacetic acid
Reduction: 2-cyclopropyl-2-ethoxyethanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-cyclopropyl-2-ethoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-ethoxyacetaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The cyclopropyl and ethoxy groups contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Ethoxyacetaldehyde: Lacks the cyclopropyl group, resulting in different reactivity and stability.
Cyclopropylmethylketone: Contains a ketone group instead of an aldehyde, leading to different chemical behavior.
Uniqueness
2-cyclopropyl-2-ethoxyacetaldehyde is unique due to the combination of the cyclopropyl, ethoxy, and aldehyde groups, which confer distinct reactivity and stability compared to similar compounds .
Properties
CAS No. |
1855684-45-5 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-ethoxyacetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(5-8)6-3-4-6/h5-7H,2-4H2,1H3 |
InChI Key |
VALSVGVMNBYXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
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